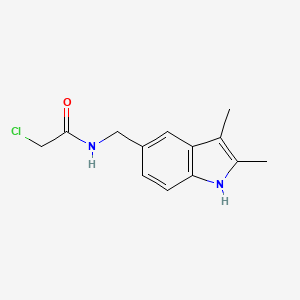

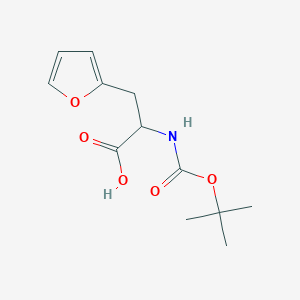

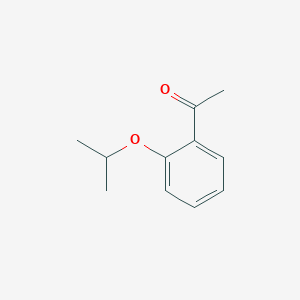

2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide" is a derivative of indole acetamide, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the potential properties and activities of the compound of interest.

Synthesis Analysis

The synthesis of related indole acetamide derivatives typically involves a multi-step process starting from an unsubstituted indole. For instance, the synthesis of a tubulin inhibitor involved a route from unsubstituted indole to the final indol-3-yl-2-oxo acetamide product . Another synthesis approach for an anti-inflammatory indole acetamide derivative involved stirring a compound with 1H-indole-2-carboxylic acid in dry dichloromethane, followed by the addition of reagents such as lutidine and TBTU . These methods suggest that the synthesis of "2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide" would likely follow a similar pathway, starting from a 2,3-dimethyl-1H-indole precursor.

Molecular Structure Analysis

The molecular structure of indole acetamide derivatives is often confirmed using sophisticated NMR experiments and X-ray crystallography . Single crystal X-ray diffraction studies have been used to determine the three-dimensional structure of these compounds . The molecular structure is crucial for understanding the biological activity, as it influences the interaction with biological targets.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of indole acetamides can be inferred from spectroscopic analyses, including MS, FT-IR, 1H NMR, 13C NMR, UV-visible, and elemental analysis . Density functional theory calculations can be used for geometry optimization to understand the electronic structure and stability of the compound . The presence of chloro and methyl groups on the indole ring would affect the compound's lipophilicity, electronic distribution, and potential for intermolecular interactions, such as hydrogen bonding, as observed in similar compounds .

Applications De Recherche Scientifique

1. Chemical Structure and Properties

The chemical structure of similar compounds to 2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide has been studied for their unique properties. For example, a study focused on the reaction of related compounds, highlighting the planarity of the ring N atom and the orientation of the acetamide group due to intramolecular hydrogen bonding (Helliwell et al., 2011). This study contributes to understanding the chemical properties and potential applications of similar compounds.

2. Chemical Reactions and Synthesis

Research on compounds similar to 2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide often involves their synthesis and the study of their reactions. For instance, the synthesis and hydrolysis of related compounds have been studied to understand their chemical behavior and potential applications in various fields (Rouchaud et al., 2010).

3. pH Studies and Drug Precursors

Compounds similar to 2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide have been analyzed for their pKa values, providing insights into their potential as drug precursors. A study analyzed the acidity constants of acetamide derivatives, essential for their application in drug development (Duran & Canbaz, 2013).

4. Potential in Dye Industry

The use of related compounds in the dye industry has been investigated, highlighting the importance of accurate characterization for industrial applications (Drabina et al., 2009).

5. Anticancer Activity

Some derivatives of related compounds have shown promise in anticancer research. A study synthesized specific derivatives and tested their anticancer activities, showing high activity against melanoma-type cell lines (Duran & Demirayak, 2012).

6. Anti-inflammatory Applications

Studies have also explored the anti-inflammatory potential of similar compounds, contributing to the understanding of their medicinal applications (Al-Ostoot et al., 2020).

Propriétés

IUPAC Name |

2-chloro-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O/c1-8-9(2)16-12-4-3-10(5-11(8)12)7-15-13(17)6-14/h3-5,16H,6-7H2,1-2H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPYPXCMFHYFEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)CNC(=O)CCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)